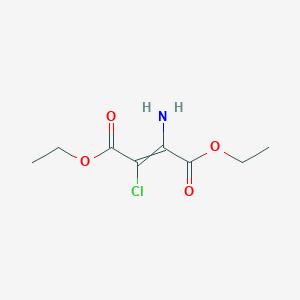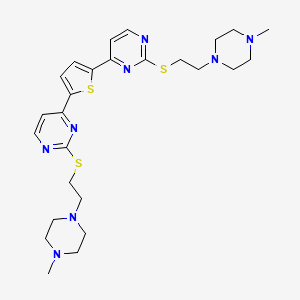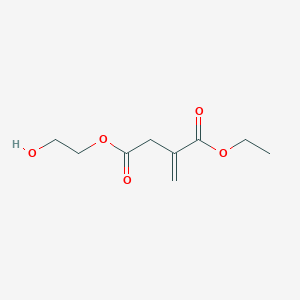
Diethyl 2-amino-3-chlorobut-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-amino-3-chlorobut-2-enedioate is an organic compound with the molecular formula C8H12ClNO4 It is a derivative of butenedioic acid and contains both amino and chloro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-amino-3-chlorobut-2-enedioate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with chloroacetyl chloride in the presence of a base such as sodium ethoxide. The resulting intermediate is then treated with ammonia to introduce the amino group, yielding the final product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch reactions. The process begins with the esterification of butenedioic acid to form diethyl butenedioate. This intermediate is then chlorinated and subsequently aminated under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-amino-3-chlorobut-2-enedioate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxo derivatives or reduced to amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substitution Products: Amino-substituted derivatives.
Oxidation Products: Oxo derivatives.
Reduction Products: Reduced amines.
Aplicaciones Científicas De Investigación
Diethyl 2-amino-3-chlorobut-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of diethyl 2-amino-3-chlorobut-2-enedioate involves its interaction with specific molecular targets. The amino and chloro groups allow it to form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 2-amino-3-bromobut-2-enedioate: Similar structure but with a bromine atom instead of chlorine.
Diethyl 2-amino-3-fluorobut-2-enedioate: Contains a fluorine atom instead of chlorine.
Diethyl 2-amino-3-iodobut-2-enedioate: Contains an iodine atom instead of chlorine.
Uniqueness
Diethyl 2-amino-3-chlorobut-2-enedioate is unique due to the presence of the chloro group, which imparts distinct reactivity and properties compared to its halogenated analogs. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Propiedades
Número CAS |
133093-91-1 |
|---|---|
Fórmula molecular |
C8H12ClNO4 |
Peso molecular |
221.64 g/mol |
Nombre IUPAC |
diethyl 2-amino-3-chlorobut-2-enedioate |
InChI |
InChI=1S/C8H12ClNO4/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h3-4,10H2,1-2H3 |
Clave InChI |
YEEWRGIKOJUQTM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C(C(=O)OCC)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




methyl}benzoic acid](/img/structure/B14280733.png)
![[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14280734.png)
![2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]](/img/structure/B14280745.png)

![Methyl 2,4-bis[(4-methylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14280754.png)
ethanimidamide](/img/structure/B14280755.png)

![3-[1-(2-Methylpropyl)-1H-imidazol-5-yl]phenol](/img/structure/B14280764.png)



![1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14280798.png)
